4-cinnamoyl-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
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Overview
Description
4-cinnamoyl-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of applications in medicinal chemistry, particularly as central nervous system depressants. This specific compound is characterized by its unique structure, which includes a cinnamoyl group, a methyl group, and a phenyl group attached to a dihydro-benzodiazepine core.
Preparation Methods
The synthesis of 4-cinnamoyl-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one involves several steps. One common synthetic route starts with the preparation of the benzodiazepine core, followed by the introduction of the cinnamoyl, methyl, and phenyl groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, often using continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
4-cinnamoyl-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced benzodiazepine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or cinnamoyl groups, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
4-cinnamoyl-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly for its anxiolytic and sedative properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 4-cinnamoyl-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This interaction is mediated through specific molecular targets and pathways, which are still under investigation.
Comparison with Similar Compounds
Similar compounds to 4-cinnamoyl-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one include other benzodiazepine derivatives, such as diazepam, lorazepam, and clonazepam. What sets this compound apart is its unique combination of cinnamoyl, methyl, and phenyl groups, which may confer distinct pharmacological properties. The presence of the cinnamoyl group, in particular, may enhance its binding affinity to certain receptors, making it a valuable compound for further research.
Properties
Molecular Formula |
C25H22N2O2 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
7-methyl-5-phenyl-4-[(E)-3-phenylprop-2-enoyl]-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C25H22N2O2/c1-18-12-14-22-21(16-18)25(20-10-6-3-7-11-20)27(17-23(28)26-22)24(29)15-13-19-8-4-2-5-9-19/h2-16,25H,17H2,1H3,(H,26,28)/b15-13+ |
InChI Key |
KWHFVKBNPLIVEQ-FYWRMAATSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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